methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate
Description
Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridine moiety, a pyrrole ring, and a benzoate ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-12-18(15(2)26(14)17-9-7-16(8-10-17)21(28)29-3)19(27)13-30-22-24-23-20-6-4-5-11-25(20)22/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBEULJRRIICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyridine Moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or primary amines.
Coupling Reactions: The triazolopyridine and pyrrole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolopyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Activity
Research indicates that compounds containing triazole and pyrrole moieties exhibit notable anti-inflammatory properties. Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate has been evaluated for its ability to inhibit key inflammatory pathways. Molecular docking studies suggest its potential as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses .
1.2 Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components are associated with activity against various bacterial strains. The presence of the triazole ring enhances its interaction with biological targets, making it effective against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
1.3 Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interfere with cancer cell proliferation pathways is under investigation, with particular focus on its effects on apoptosis and cell cycle regulation .
Synthesis and Characterization
The synthesis of this compound involves a multi-step process utilizing readily available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to interact with various biological targets, leading to inhibition or activation of specific pathways. The sulfur atom in the structure may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine Derivatives: Compounds with similar triazolopyridine moieties.
Pyrrole Derivatives: Compounds containing pyrrole rings.
Benzoate Esters: Compounds with benzoate ester groups.
Uniqueness
Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
Methyl 4-[2,5-dimethyl-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazolo-pyridine moiety linked to a methyl benzoate structure. The synthesis typically involves multi-step reactions that integrate various chemical functionalities to enhance biological activity. The general synthetic route may include:
- Formation of the triazolo-pyridine core : Utilizing cyclization reactions involving appropriate precursors.
- Introduction of the acetyl and sulfanyl groups : Achieved through acylation and thiol addition reactions.
- Final esterification : To obtain the methyl benzoate derivative.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For example, compounds with similar structures have been reported to exhibit cytotoxic effects on MCF7 breast cancer cells with IC50 values in the low micromolar range .
Anticonvulsant Activity
Triazolo derivatives are known for their anticonvulsant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory pathways. Experimental models have indicated promising results in reducing seizure frequency and severity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Triazolo ring | Antimicrobial | Enhances interaction with microbial targets |
| Pyridine moiety | Anticancer | Increases lipophilicity aiding in cellular uptake |
| Sulfanyl group | Anticonvulsant | Modulates neurotransmitter release |
| Methyl benzoate | General bioactivity | Provides stability and enhances solubility |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A derivative demonstrated potent activity against Pseudomonas aeruginosa with MIC values lower than standard antibiotics .
- Cytotoxicity Assessment : A related compound was screened against various cancer cell lines showing selective toxicity towards tumor cells compared to normal cells .
- Neuropharmacological Effects : Research indicated that compounds with triazole rings significantly reduced seizure duration in animal models when administered prior to induced seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
